molecular formula C7H10O2 B14451422 5-Methylhexa-2,4-dienoic acid CAS No. 19932-33-3

5-Methylhexa-2,4-dienoic acid

Cat. No.: B14451422
CAS No.: 19932-33-3
M. Wt: 126.15 g/mol
InChI Key: USVPNLRUHJWRFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylhexa-2,4-dienoic acid is an organic compound belonging to the class of α,β-unsaturated monocarboxylic acids. It is structurally characterized by a six-carbon chain with two conjugated double bonds and a carboxylic acid group. This compound is a derivative of sorbic acid, which is widely used as a food preservative due to its antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylhexa-2,4-dienoic acid can be achieved through various methods. One common approach involves the reaction of ketene dithioacetal with aromatic ketones in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO). This one-pot synthesis yields multi-substituted 2,4-dienamides, which can be further processed to obtain the desired acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification reactions. The addition of carboxylic acids to olefins is a practical method used in the industry to produce esters, which can then be hydrolyzed to yield the target acid .

Chemical Reactions Analysis

Types of Reactions

5-Methylhexa-2,4-dienoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated acids.

    Substitution: The double bonds in the compound make it susceptible to electrophilic addition reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic addition reactions often use halogens (e.g., bromine) or hydrogen halides (e.g., HBr).

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of saturated acids.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-Methylhexa-2,4-dienoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylhexa-2,4-dienoic acid involves its interaction with biological molecules. As a Bronsted acid, it can donate protons to acceptor molecules, influencing various biochemical pathways. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    Sorbic Acid: A closely related compound with similar antimicrobial properties.

    Hexadienoic Acid: Another α,β-unsaturated monocarboxylic acid with similar structural features.

Uniqueness

5-Methylhexa-2,4-dienoic acid is unique due to its specific methyl substitution, which can influence its reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

19932-33-3

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

5-methylhexa-2,4-dienoic acid

InChI

InChI=1S/C7H10O2/c1-6(2)4-3-5-7(8)9/h3-5H,1-2H3,(H,8,9)

InChI Key

USVPNLRUHJWRFA-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=CC(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.